An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1-pentyne
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-pentyne is a bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Its structure, incorporating both a terminal alkyne and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to 5-Bromo-1-pentyne.
Chemical and Physical Properties
5-Bromo-1-pentyne is a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as acetone (B3395972) and dichloromethane.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇Br | [1] |
| Molecular Weight | 147.01 g/mol | [1] |
| CAS Number | 28077-72-7 | [1] |
| Appearance | Colorless to pale yellow oil/liquid | [1] |
| Boiling Point | 98-100 °C | [1] |
| 134 °C at 763 Torr | [1] | |
| Density | ~1.3 g/mL | [1] |
| 1.361 ± 0.06 g/cm³ (Predicted) | [1] | |
| Melting Point | -104 °C | [1] |
| Solubility | Soluble in acetone, dichloromethane, alcohols, and ethers. | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available and provides characteristic peaks for the acetylenic proton and the protons on the carbon chain. |
| ¹³C NMR | Spectral data is available, showing distinct signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the C≡C and C-H stretching of the terminal alkyne, as well as the C-Br stretching frequency. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |
Reactivity and Synthetic Applications
The dual functionality of 5-Bromo-1-pentyne dictates its reactivity. The terminal alkyne can participate in a variety of reactions, including coupling reactions and cycloadditions, while the alkyl bromide is susceptible to nucleophilic substitution.
Synthesis of 5-Bromo-1-pentyne
A common method for the synthesis of 5-Bromo-1-pentyne involves the dehydrobromination of 1,5-dibromopentane.[2][3]
Experimental Protocol: Synthesis from 1,5-Dibromopentane [2][3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 1,5-dibromopentane, N,N-dimethylformamide (DMF), and a catalytic amount of hexamethylphosphoramide (HMPA).
-
Heating: Heat the reaction mixture in an oil bath to 140-150°C for approximately 4-6 hours.
-
Distillation: Collect the fractions that distill over at atmospheric pressure.
-
Work-up: Wash the collected fractions twice with a saturated brine solution.
-
Purification: Separate the organic layer and purify by rectification (fractional distillation) to obtain pure 5-Bromo-1-pentyne.
Sonogashira Coupling
The terminal alkyne of 5-Bromo-1-pentyne readily participates in Sonogashira coupling reactions with aryl or vinyl halides to form C(sp)-C(sp²) bonds. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6][7]
Experimental Protocol: General Sonogashira Coupling [5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and a copper(I) co-catalyst like CuI (e.g., 5 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as THF and a base, typically an amine like triethylamine. Stir the mixture at room temperature for a few minutes.
-
Alkyne Addition: Add 5-Bromo-1-pentyne (1.1-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture, filter through a pad of celite to remove the catalysts, and wash the filter cake with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
5-Bromo-1-pentyne is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][8][][10][11]
Experimental Protocol: General CuAAC Reaction [1]
-
Reactant Preparation: Dissolve the organic azide and 5-Bromo-1-pentyne in a suitable solvent system, which can range from organic solvents to aqueous buffers.
-
Catalyst Preparation: Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-binding ligand is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.
-
Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the product can often be isolated by simple filtration or extraction, followed by purification if necessary, often by column chromatography.
Nucleophilic Substitution
The primary alkyl bromide in 5-Bromo-1-pentyne is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 5-position.
Experimental Protocol: Synthesis of 5-Azido-1-pentyne [12][13]
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-1-pentyne in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add sodium azide (NaN₃) to the solution.
-
Reaction Conditions: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by TLC or GC to observe the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.
Safety Information
5-Bromo-1-pentyne is a flammable liquid and should be handled with care. It is also an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Bromo-1-pentyne is a highly valuable and versatile reagent in organic synthesis. Its dual functionality enables a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds through well-established and reliable reactions. This guide provides the fundamental chemical properties and detailed experimental frameworks to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]
- 3. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. bioclone.net [bioclone.net]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides [mdpi.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
